molecular formula C14H21N7O2 B2737120 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylpiperazine-1-carboxamide CAS No. 2097889-99-9

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B2737120
CAS No.: 2097889-99-9
M. Wt: 319.369
InChI Key: MPWKALXQZRJFJX-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N7O2 and its molecular weight is 319.369. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-21-10-11(8-16-21)13-17-12(23-18-13)9-15-14(22)20-6-4-19(2)5-7-20/h8,10H,3-7,9H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWKALXQZRJFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
  • Pyrazole Moiety : Known for its diverse pharmacological properties, enhancing the compound's efficacy.
  • Piperazine Derivative : Often linked to improved binding affinity and selectivity for biological targets.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-7 (Breast Cancer)10Induces apoptosis
2HeLa (Cervical Cancer)15Cell cycle arrest
3A549 (Lung Cancer)8Inhibition of proliferation

Glycine Transporter Inhibition

A related study identified a derivative with potent inhibitory activity against GlyT1 (IC50 = 1.8 nM), suggesting potential applications in treating schizophrenia without significant CNS side effects. This highlights the compound's role in modulating neurotransmitter systems, particularly in the context of psychiatric disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or neurotransmitter regulation.
  • Receptor Modulation : Interaction with glycine transporters indicates potential modulation of receptor activity, affecting neurotransmission.
  • Cell Cycle Interference : Evidence suggests that this compound can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Study on Anticancer Properties

In a recent study published in ACS Omega, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 8 to 15 µM across different cell lines .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of compounds containing pyrazole and piperazine structures. The results indicated that these compounds could effectively modulate glycine transporter activity, providing a therapeutic pathway for conditions like schizophrenia .

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